molecular formula C17H21NO4S B2519812 N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396874-48-8

N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2519812
CAS No.: 1396874-48-8
M. Wt: 335.42
InChI Key: AWVSPMYEWROLGO-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .


Synthesis Analysis

Furan derivatives can be synthesized from biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .


Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .


Chemical Reactions Analysis

Furan undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .


Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has been conducted on sulfonamide derivatives, including those derived from indanes and tetralines, for their inhibitory effects on human carbonic anhydrase isozymes. These studies have shown that certain derivatives exhibit potent inhibitory effects, indicating their potential application in treating conditions associated with altered carbonic anhydrase activity (Akbaba et al., 2014).

Antimicrobial Agents

Sulfonamide derivatives of tetrahydronaphthalene have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activities against various Gram-positive, Gram-negative bacterial strains, and Candida Albicans, highlighting their potential as antimicrobial agents (Mohamed et al., 2021).

Synthetic Methodologies

Studies have focused on developing new synthetic routes and methodologies involving sulfonamide and furan derivatives. These include cascade reactions mediated by copper/silver for constructing 2-sulfonylbenzo[b]furans and the synthesis of optically active derivatives with potential herbicidal activity (Li & Liu, 2014); (Hosokawa et al., 2001).

Binding Studies

The binding of sulfonamide derivatives to proteins has been studied using fluorescent probes, offering insights into drug-protein interactions and the mechanistic aspects of drug action (Jun et al., 1971).

Corrosion Inhibition

Certain furan-2-ylmethyl sulfonamide derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies suggest the potential application of these compounds in protecting metal surfaces against corrosion (Sappani & Karthikeyan, 2014).

Mechanism of Action

The mechanism of action of furan derivatives can vary widely depending on their structure and the specific biological target. Some furan derivatives act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . The median lethal dose for furfuryl alcohol ranges from 160 to 400 mg/kg (mouse or rabbit, oral) .

Future Directions

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSPMYEWROLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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